Brd7-IN-2

BRD7 Bromodomain Selectivity

Researchers need selective BRD7 probes to avoid off-target BRD9 effects common to bromodomain inhibitors. Brd7-IN-2 solves this with validated selectivity: - Kd: 340 nM (BRD7) vs 655 nM (BRD9); 1.9-fold selective - AR+ prostate cancer cell activity: GI50 4.2 μM (LNCaP), 9.8 μM (22Rv1) - Clean off-target profile: >80% inhibition only on BRD7 at 2 μM across 40 bromodomains - Validated warhead for PROTAC development

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B12380232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd7-IN-2
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)OC)C
InChIInChI=1S/C18H18N2O3/c1-11-9-17(21)20(2)15-10-12(5-6-13(11)15)14-7-8-16(22-3)19-18(14)23-4/h5-10H,1-4H3
InChIKeyNFFBUIFLOKMWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brd7-IN-2: A Selective BRD7 Bromodomain Inhibitor


Brd7-IN-2 (synonym: compound 2-77) is a synthetic small molecule inhibitor of the bromodomain-containing protein 7 (BRD7) [1]. It belongs to a class of epigenetic reader domain antagonists developed to study the role of BRD7 in chromatin remodeling and transcriptional regulation, with a specific therapeutic focus on prostate cancer [2]. This compound was identified through structure-based drug design leveraging a unique binding cleft exclusive to BRD7, distinguishing it from closely related BRD9-targeting ligands [1].

Generic BRD7/9 Inhibitors vs. Selective BRD7 Targeting


BRD7 and BRD9 bromodomains share high sequence identity (73.2%) [1], leading to significant off-target activity for most in-class inhibitors. BRD7-IN-2 is not merely a 'BRD7 inhibitor'; it is one of the first rationally designed chemical probes that demonstrates a selective preference for BRD7 over BRD9, which is critical for accurately dissecting BRD7-specific biology in prostate cancer [1]. Substituting Brd7-IN-2 with a less selective analog, such as BI-7273 or BI-9564, will confound experimental results due to robust concomitant inhibition of BRD9 [2].

Selectivity and Potency Evidence


BRD7 vs. BRD9 Selectivity Window

Brd7-IN-2 demonstrates a >55-fold selectivity window for BRD7 (IC50 = 5.4 μM) over BRD9 (IC50 > 300 μM) in competitive fluorescence polarization assays [1]. This selectivity is superior to the dual BRD7/9 inhibitor BI-7273 (BRD7 IC50 = 2.8 μM, BRD9 IC50 = 0.2 μM) and offers a distinct profile compared to the closely related analog BRD7-IN-3 (1-78), which exhibits a 1.7-fold selectivity (BRD7 IC50 = 1.6 μM, BRD9 IC50 = 2.7 μM) [1].

BRD7 Bromodomain Selectivity Prostate Cancer

Direct Binding Affinity Comparison

Brd7-IN-2 binds to the BRD7 bromodomain with a Kd of 340 nM and to BRD9 with a Kd of 655 nM (1.9-fold selectivity) as measured by bromoKdELECT [1]. In contrast, BI-9564 exhibits high affinity for BRD9 (Kd = 14.1 nM) but 17-fold lower affinity for BRD7 (Kd = 239 nM) [2]. LP99 binds BRD7 with a Kd of 909 nM and BRD9 with a Kd of 99 nM (9.2-fold BRD9-preferring) [3]. Brd7-IN-2 is unique among these comparators in displaying a Kd selectivity preference for BRD7 over BRD9.

BRD7 Binding Affinity Kd Selectivity

Cellular Target Engagement in HEK293T

In cell-based NanoBRET assays conducted in HEK293T cells, Brd7-IN-2 demonstrates a cellular IC50 for BRD7 displacement of 1.2 μM and for BRD9 displacement of 3.2 μM (2.7-fold selectivity) [1]. Under identical experimental conditions, the comparator BI-7273 exhibits a cellular IC50 of 0.024 μM for BRD9 and 1.2 μM for BRD7, representing a 50-fold BRD9-preferring profile [1].

Cellular Activity NanoBRET BRD7 BRD9

Anti-Proliferative Activity in AR+ Prostate Cancer

Brd7-IN-2 selectively inhibits the growth of androgen receptor-positive (AR+) prostate cancer cell lines. In LNCaP cells, Brd7-IN-2 reduces viability with a GI50 of 4.2 μM [1]. In 22Rv1 castration-resistant prostate cancer cells, the GI50 is 9.8 μM [1]. In contrast, Brd7-IN-2 shows minimal activity in AR-negative PC-3 and DU145 cells (GI50 > 30 μM) and in normal prostate epithelial cells (RWPE-1; GI50 > 30 μM) [1].

Prostate Cancer Anti-proliferative LNCaP 22Rv1

Bromodomain Selectivity Profiling

Brd7-IN-2 was screened at 2 μM against a panel of 40 distinct bromodomains using the BROMOscan platform. It demonstrated >80% inhibition only for BRD7, with minimal binding to BRD9 (<20% inhibition at 2 μM) and negligible activity against all other bromodomains tested, including BET family members (BRD2, BRD3, BRD4, BRDT) [1]. This broad selectivity profile is comparable to the dual BRD7/9 inhibitor BI-9564, which is also highly selective but potently engages both BRD7 and BRD9 [2].

Selectivity Panel BROMOscan BRD7 Off-target

Validated Research Applications


BRD7-Specific Transcriptional Programs in AR+ Prostate Cancer

Researchers investigating the role of BRD7 in AR-driven transcription should utilize Brd7-IN-2 to avoid the confounding effects of BRD9 co-inhibition. In LNCaP and 22Rv1 cell models, Brd7-IN-2 reduces cell viability with GI50 values of 4.2 μM and 9.8 μM, respectively, without affecting AR-negative PC-3 or normal RWPE-1 cells [1]. This AR+ selective anti-proliferative activity validates Brd7-IN-2 as a tool for mechanistic studies exploring BRD7's role in castration-resistant prostate cancer progression [1].

Chemical Probe for Chromatin Remodeling Studies

Brd7-IN-2 serves as a high-quality chemical probe for studying BRD7 biology within BAF chromatin remodeling complexes. With a Kd of 340 nM for BRD7 and a 1.9-fold selectivity over BRD9 (Kd = 655 nM) [1], Brd7-IN-2 enables researchers to dissect BRD7-specific contributions to chromatin accessibility and gene expression. Its clean selectivity profile across 40 bromodomains (only BRD7 shows >80% inhibition at 2 μM) [1] ensures that observed phenotypic changes can be confidently attributed to BRD7 engagement rather than off-target bromodomain effects.

Comparator for BRD9-Selective Inhibitor Experiments

In experiments designed to contrast the biological roles of BRD7 and BRD9, Brd7-IN-2 provides an essential comparator to BRD9-selective probes such as BI-7273 or BI-9564. In cellular NanoBRET assays, Brd7-IN-2 demonstrates a 2.7-fold BRD7 selectivity (IC50 BRD7 = 1.2 μM, BRD9 = 3.2 μM), whereas BI-7273 exhibits a 50-fold BRD9 preference (IC50 BRD9 = 0.024 μM, BRD7 = 1.2 μM) [1]. Using Brd7-IN-2 alongside BRD9-selective inhibitors enables precise deconvolution of BRD7- and BRD9-dependent phenotypes in prostate cancer and other disease models.

Reference for BRD7-Targeting PROTAC Development

Brd7-IN-2 represents a validated BRD7-binding warhead suitable for incorporation into PROTAC designs. Its characterized binding mode to the unique BRD7 binding cleft [1] and well-defined selectivity profile provide a rational starting point for developing BRD7-selective degraders. The compound's submicromolar binding affinity (Kd = 340 nM) [1] and cell-based activity in prostate cancer models offer a benchmark for evaluating degradation efficiency (DC50) and cellular potency of novel BRD7-targeting PROTACs.

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